Bienvenue dans la boutique en ligne BenchChem!

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Choose this specific compound for potassium-competitive acid blocker (P-CAB) research. The 8-benzyloxy group recapitulates the hydrophobic pharmacophore of SCH 28080 (Ki 0.12 µM). Direct carboxylic acid functionality enables one-step amide diversification, avoiding the hydrolysis step of ethyl ester analogs. Hydrogenolysis-labile benzyl group provides orthogonal deprotection. Buy now to accelerate your gastric proton pump inhibitor program.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 96428-51-2
Cat. No. B3317567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS96428-51-2
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H14N2O3/c1-11-14(16(19)20)18-9-5-8-13(15(18)17-11)21-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20)
InChIKeyPHMFQEUBVOPQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid – Key Intermediate for H+/K+-ATPase-Targeted Research


8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 96428-51-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. It features a fused bicyclic core with a benzyloxy substituent at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position . The compound serves as a documented synthetic intermediate for potassium-competitive acid blockers (P-CABs) targeting the gastric H+/K+-ATPase enzyme [1]. Its physicochemical profile—including a calculated XLogP of 3.5 and a topological polar surface area of 63.8 Ų—positions it as a moderately lipophilic scaffold suitable for further functionalization .

Why 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Debenzylated Analogs


The 8-benzyloxy group is not merely a placeholder; it modulates lipophilicity, steric profile, and serves as a protected hydroxyl handle that enables selective downstream derivatization. Removing the benzyl group (yielding the 8-hydroxy analog) drastically alters the compound’s partition coefficient and hydrogen-bonding capacity, which can disrupt membrane permeability and target-binding geometry . Similarly, replacing the carboxylic acid with an ethyl ester introduces an additional hydrolysis step before amide bond formation, reducing synthetic efficiency in library production . Substituting the entire scaffold with the unsubstituted 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid eliminates the benzyloxy-dependent pharmacophoric features essential for activity in the gastric H+/K+-ATPase inhibitor series [1].

Quantitative Differentiation Evidence for 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid


XLogP Advantage: 30-Fold Lipophilicity Increase Over the 8-Unsubstituted Analog

The target compound exhibits a calculated XLogP of 3.5, compared to 2.0 for the 8-unsubstituted analog 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) [1]. This ΔXLogP of +1.5 corresponds to an approximately 30-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability while maintaining compliance with Lipinski's Rule of Five .

Lipophilicity Drug-likeness Membrane permeability

Direct Amide Coupling: Carboxylic Acid Eliminates the Hydrolysis Step Required by the Ethyl Ester

The ethyl ester analog (CAS 96428-50-1) requires a hydrolysis step (NaOH/dioxane, room temperature, 14 h) to generate the free carboxylic acid before amide coupling can occur . In contrast, 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is directly compatible with standard amide coupling reagents (e.g., HATU, EDC/HOBt), reducing the synthetic sequence by one step and minimizing yield loss from the hydrolysis (~85–95% yield for hydrolysis vs. 100% theoretical bypass) .

Synthetic efficiency Amide bond formation Library synthesis

Validated Precursor to SCH 28080: A Nanomolar H+/K+-ATPase Inhibitor with In Vivo Efficacy

The target compound is the immediate synthetic precursor of SCH 28080 (2-[8-(benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile), a reversible, K+-competitive inhibitor of gastric H+/K+-ATPase with a Ki of 0.12 µM . The 8-hydroxy analog (CAS 1215951-84-0) cannot serve as a direct precursor to SCH 28080 because the benzyloxy group is an integral part of the pharmacophore required for nanomolar enzyme inhibition; removal of the benzyl group eliminates the hydrophobic interaction with the K+-binding site [1].

H+/K+-ATPase Antiulcer Potassium-competitive acid blocker

Cytoprotective Activity of 3-Substituted Derivatives Comparable to the Clinical Benchmark SCH 28080

In the 1989 study by Starrett et al., the 8-benzyloxy-2-methylimidazo[1,2-a]pyridine derivative 19c—a close structural analog of the target compound—demonstrated cytoprotective activity comparable to SCH 28080 (compound 4) in both the ethanol (EtOH) and hydrochloric acid (HCl) gastric injury models in rats [1]. While none of the tested compounds showed significant antisecretory activity in the gastric fistula model, several benzyloxy-bearing compounds displayed good cytoprotective properties, indicating that the 8-benzyloxy substituent contributes specifically to mucosal defense rather than acid suppression [1].

Cytoprotection Gastric ulcer Ethanol/HCl model

Recommended Application Scenarios for 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Scientific Procurement


Medicinal Chemistry: Synthesis of P-CAB Lead Series Targeting Gastric H+/K+-ATPase

The compound is the optimal building block for generating amide libraries aimed at the gastric proton pump. Its direct carboxylic acid functionality enables one-step diversification with amine partners, and its 8-benzyloxy group recapitulates the key hydrophobic pharmacophoric element present in the nanomolar inhibitor SCH 28080 (Ki = 0.12 µM) [1]. Researchers synthesizing potassium-competitive acid blockers should prioritize this compound over the ethyl ester or 8-hydroxy analogs to maintain synthetic efficiency and target potency [2].

Chemical Biology: Development of Activity-Based Probes for H+/K+-ATPase

Because the scaffold has been co-crystallized with the H+/K+-ATPase enzyme (multiple PDB entries available via BindingDB) [1], the carboxylic acid handle can be used to conjugate fluorophores, biotin, or photoaffinity labels without perturbing the benzyloxy-mediated binding interaction. The 8-unsubstituted analog lacks the binding affinity required for probe development [2].

Synthetic Methodology: Selective Deprotection Studies and Traceless Linker Chemistry

The benzyloxy group can be selectively removed via hydrogenolysis (H₂, Pd/C) to reveal the 8-hydroxy functionality, enabling sequential functionalization strategies [1]. This orthogonal protecting group logic is not achievable with the 8-methoxy or 8-unsubstituted analogs, making the benzyloxy-protected acid uniquely suited for synthetic methodology development requiring late-stage deprotection [2].

Pharmacology: In Vivo Evaluation of Gastroprotective Agents in Rodent Ulcer Models

Derivatives synthesized from this scaffold have demonstrated cytoprotective activity comparable to SCH 28080 in both ethanol- and HCl-induced gastric injury models [1]. The carboxylic acid intermediate allows systematic SAR exploration at the 3-position while preserving the 8-benzyloxy group essential for in vivo activity, providing a reliable entry point for preclinical gastroprotective agent development [1].

Quote Request

Request a Quote for 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.